molecular formula C24H33N3O3S2 B1677947 Pipotiazine CAS No. 39860-99-6

Pipotiazine

Cat. No. B1677947
CAS RN: 39860-99-6
M. Wt: 475.7 g/mol
InChI Key: JOMHSQGEWSNUKU-UHFFFAOYSA-N
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Description

Pipotiazine is a first-generation ‘typical’ antipsychotic . It is primarily used to treat positive symptoms including perceptual abnormalities (hallucinations) and fixed, false, irrational beliefs (delusions) . It is also an antipsychotic indicated for the management of chronic, non-agitated schizophrenic patients .


Molecular Structure Analysis

Pipotiazine has a molecular formula of C24H33N3O3S2 and an average mass of 475.667 Da . The structure includes various functional groups such as sulfonamide, phenothiazine, and piperidine .


Chemical Reactions Analysis

Pipotiazine has been reported to interact with other substances. For instance, a case report indicated a syndrome of altered state of consciousness following lithium poisoning, facilitated by pipotiazine . Another case reported akathisia, a movement disorder, in a patient treated with pipotiazine .


Physical And Chemical Properties Analysis

Pipotiazine has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 rotatable bonds . Its topological polar surface area is 97.77, and it has a molecular weight of 475.2 . It also has an XLogP of 3.78 .

Safety And Hazards

Safety precautions for handling pipotiazine include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Pipotiazine palmitate injection was globally withdrawn in March 2015 due to a shortage of the active ingredient . Therefore, clinicians will need to switch to another antipsychotic as existing stocks run out . Treatment decisions should be made on an individual basis, in discussion with the patient, their carers (if the patient agrees) and the treating team .

Relevant Papers

The paper “Guidance on switching away from Piportil Depot® (pipotiazine palmitate) injection” provides suggestions for managing the antipsychotic switch . Another paper, “Depot pipotiazine palmitate and undecylenate for schizophrenia”, reviews the effects of pipotiazine palmitate for schizophrenia in comparison to placebo, other oral antipsychotics, and other depot antipsychotic preparations .

properties

IUPAC Name

10-[3-[4-(2-hydroxyethyl)piperidin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O3S2/c1-25(2)32(29,30)20-8-9-24-22(18-20)27(21-6-3-4-7-23(21)31-24)14-5-13-26-15-10-19(11-16-26)12-17-28/h3-4,6-9,18-19,28H,5,10-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMHSQGEWSNUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192913
Record name Pipotiazine
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Molecular Weight

475.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pipotiazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015558
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Solubility

1.27e-02 g/L
Record name Pipotiazine
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Mechanism of Action

Pipotiazine acts as an antagonist (blocking agent) on different postsysnaptic receptors -on dopaminergic-receptors (subtypes D1, D2, D3 and D4 - different antipsychotic properties on productive and unproductive symptoms), on serotonergic-receptors (5-HT1 and 5-HT2, with anxiolytic, antidepressive and antiaggressive properties as well as an attenuation of extrapypramidal side-effects, but also leading to weight gain, fall in blood pressure, sedation and ejaculation difficulties), on histaminergic-receptors (H1-receptors, sedation, antiemesis, vertigo, fall in blood pressure and weight gain), alpha1/alpha2-receptors (antisympathomimetic properties, lowering of blood pressure, reflex tachycardia, vertigo, sedation, hypersalivation and incontinence as well as sexual dysfunction, but may also attenuate pseudoparkinsonism - controversial) and finally on muscarinic (cholinergic) M1/M2-receptors (causing anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ECG-changes and loss of memory, but the anticholinergic action may attenuate extrapyramidal side-effects).
Record name Pipotiazine
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Product Name

Pipotiazine

CAS RN

39860-99-6
Record name Pipotiazine
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Record name Pipotiazine [INN:BAN]
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Record name Pipotiazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01621
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Record name Pipotiazine
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Record name Pipotiazine
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Record name PIPOTIAZINE
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Record name Pipotiazine
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URL http://www.hmdb.ca/metabolites/HMDB0015558
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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